molecular formula C28H38O5 B1683311 Withanolide B CAS No. 56973-41-2

Withanolide B

Cat. No. B1683311
CAS RN: 56973-41-2
M. Wt: 454.6 g/mol
InChI Key: ZTEVDTFJUUJBLP-HGSBMKTESA-N
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Description

Synthesis Analysis

The biosynthesis of withanolides, including Withanolide B, involves the action of cytochrome P450 (CYP450) enzymes . Three transcriptome-mined CYP450 genes (WsCYP749B1, WsCYP76, and WsCYP71B10) exhibited induced expression in response to methyl jasmonate treatment, indicating their role in secondary metabolism . Silencing and overexpression of these WsCYP450s resulted in differential modulation in the accumulation of certain withanolides in W. somnifera leaves .


Molecular Structure Analysis

Withanolide B has a molecular formula of C28H38O5 . A classic withanolide is defined as a highly oxygenated C28 ergostane-type steroid characterized by a C22-hydroxy-C26-oic acid δ-lactone in the nine-carbon side chain . The 13C NMR γ-gauche effect method is more convenient and reliable than the traditional approach to probe the orientation of the hydroxy substituent .


Physical And Chemical Properties Analysis

Withanolide B has a molecular weight of 454.6 g/mol . It is a highly oxygenated natural product, and the oxidation at various sites of the skeleton is responsible for the structural variations in different classes of withanolides .

Scientific Research Applications

Anticancer Potential

Withanolides, including Withanolide B, exhibit significant anticancer properties. They demonstrate excellent activity against various types of cancers due to their anti-inflammatory and neuroprotective activities. Studies have shown that specific structural modifications in withanolides enhance their anticancer effects, notably acetyl groups at certain positions (C-4, C-19, or C-27) significantly boost their anticancer efficacy. The development of "Type-B" withanolides like Withanolide B is suggested to have potential therapeutic applications in cancer treatment. Moreover, the conjugation of withanolides with other anticancer compounds is an area of interest for future cancer drug discovery (Hussain et al., 2018).

Chronic Disease Management

Withanolides have been used in traditional Ayurvedic and Unani medical systems for over 3,000 years. They exhibit a range of pharmacological properties including adaptogenic, diuretic, anti-inflammatory, sedative/anxiolytic, cytotoxic, antitussive, and immunomodulatory effects. Extensive pharmacological research has identified their mechanisms of action across key inflammatory pathways, which is crucial for managing chronic diseases such as arthritis, autoimmune conditions, cancer, neurodegenerative, and neurobehavioral diseases. These compounds show remarkable biological activity across these complex disease processes, indicating their potential as novel therapeutics (White et al., 2016).

Inhibition of NF-κB Activation

Withanolides, including Withanolide B, have been found to suppress the activation of nuclear factor-κB (NF-κB), a protein complex that plays a key role in regulating the immune response to infection. This suppression is achieved through the inhibition of various steps in the NF-κB activation pathway. By blocking NF-κB, withanolides inhibit the expression of NF-κB-regulated antiapoptotic and metastatic gene products. This property makes them potential candidates for enhancing apoptosis, inhibiting invasion, and preventing osteoclastogenesis in various conditions, particularly in cancer (Ichikawa et al., 2006).

Neuroprotective Effects

Withanolide B has shown promise in preventing neurodegeneration. Studies suggest that it can modulate hippocampal glutathione biosynthesis during hypoxia, thereby exerting a neuroprotective effect. This property is particularly significant in the context of conditions like Alzheimer's disease, where neurodegeneration plays a central role. The modulation of glutathione levels and related pathways indicates a potential mechanism through which withanolides can exert protective effects on neural tissue (Baitharu et al., 2014).

Future Directions

Withanolides, including Withanolide B, have shown promising therapeutic potential, particularly in the treatment of various diseases such as inflammation, tumour, stress, and rheumatism . Future research could focus on further elucidating the biosynthetic pathways, improving the synthetic methodologies, and exploring the pharmacokinetics and pharmacodynamics of these compounds . Additionally, more in-depth studies on the molecular mechanisms of action and potential therapeutic applications of Withanolide B are warranted .

properties

IUPAC Name

(1S,2S,4S,5R,10R,11S,14R,15R,18S)-15-[(1S)-1-[(2R)-4,5-dimethyl-6-oxo-2,3-dihydropyran-2-yl]ethyl]-5-hydroxy-10,14-dimethyl-3-oxapentacyclo[9.7.0.02,4.05,10.014,18]octadec-7-en-9-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H38O5/c1-14-13-20(32-25(30)15(14)2)16(3)17-8-9-18-22-19(10-12-26(17,18)4)27(5)21(29)7-6-11-28(27,31)24-23(22)33-24/h6-7,16-20,22-24,31H,8-13H2,1-5H3/t16-,17+,18-,19-,20+,22-,23-,24-,26+,27-,28-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTEVDTFJUUJBLP-MBMSZCMESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)OC(C1)C(C)C2CCC3C2(CCC4C3C5C(O5)C6(C4(C(=O)C=CC6)C)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=O)O[C@H](C1)[C@@H](C)[C@H]2CC[C@@H]3[C@@]2(CC[C@H]4[C@H]3[C@H]5[C@H](O5)[C@@]6([C@@]4(C(=O)C=CC6)C)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H38O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20205575
Record name Withanolide B
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

454.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Withanolide B

CAS RN

56973-41-2
Record name Withanolide B
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Withanolide B
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Withanolide B
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (5α,6α,7α,22R)-6,7-Epoxy-5,22-dihydroxy-1-oxo-ergosta-2,24-dien-26-oic acid δ-lactone
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Record name WITHANOLIDE B
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
467
Citations
Z Kuang, J Bai, L Ni, K Hang, J Xu, L Ying… - International …, 2020 - Elsevier
… To further study the role of Withanolide B in vivo, we injected Withanolide B in situ into the tibia bone defect sites, and then performed μCT and collected histological images and data. …
Number of citations: 14 www.sciencedirect.com
S Pramanick, A Roy, S Ghosh, HK Majumder… - Planta …, 2008 - thieme-connect.com
… control; lanes 5 – 6, same as lane 2, but in the presence of 10 and 50 μM withanolide Z respectively; lanes 7 and 8, same as lane 2, but in presence of 10 and 50 μM withanolide B, …
Number of citations: 40 www.thieme-connect.com
M Sharada, A Ahuja, KA Suri, SP Vij, RK Khajuria… - Biologia Plantarum, 2007 - Springer
… Withanolide B started appearing, as the calli initiated organogenesis. Withaferin A and … amount of withaferin A (0.81 μg g-1) and withanolide B (0.4 μg g-1). The highest content of …
Number of citations: 94 link.springer.com
L Misra, P Mishra, A Pandey, RS Sangwan… - Phytochemistry, 2008 - Elsevier
… withanolide B (6, 5.0 mg), withanolide A (7, 620.0 mg) and a mixture of three compounds which after preparative TLC yielded 27-hydroxy withanolide B (… 27-hydroxy withanolide B (8, 8.8 …
Number of citations: 175 www.sciencedirect.com
A Girme, G Saste, S Pawar, AK Balasubramaniam… - ACS …, 2020 - ACS Publications
… B (3), 27-hydroxywithanone (4), dihydrowithaferin A (5), withaferin A (6), withanoside V (7), 12-deoxywithastramonolide (8), withanolide A (9), withanone (10), and withanolide B (11) …
Number of citations: 41 pubs.acs.org
H Ichikawa, Y Takada, S Shishodia… - Molecular cancer …, 2006 - AACR
The plant Withania somnifera Dunal (Ashwagandha), also known as Indian ginseng, is widely used in the Ayurvedic system of medicine to treat tumors, inflammation, arthritis, asthma, …
Number of citations: 281 aacrjournals.org
L Yang, X Meng, H Kuang - Journal of Chromatography B, 2018 - Elsevier
… In our previous experiments, we tried to study the pharmacokinetics of withanolide B in rats; however, the content of withanolide B in rats was very low. This phenomenon has yet to be …
Number of citations: 6 www.sciencedirect.com
H Zhang, K Hagan, O Patel, X Tong, VW Day… - Journal of Chemical …, 2014 - Springer
… Crystallographic data for the structures of withanolide B, withanolide D, and 5,6-deoxywithaferin A reported in this paper have been deposited with the Cambridge Crystallographic Data …
Number of citations: 6 link.springer.com
S Dubey, M Kallubai, R Subramanyam - International Journal of Biological …, 2021 - Elsevier
… Withanolide A, withanolide B, withanoside IV and … Thus, this may be the reason the withanolide A and withanolide B can … four derivatives withanolide A, withanolide B, withanoside IV, …
Number of citations: 12 www.sciencedirect.com
RS Sangwan, ND Chaurasiya, P Lal… - Physiologia …, 2008 - Wiley Online Library
… and genes involved in the putative position-specific hydroxylation (cytochrome P 450 ) in a metabolic model drawn from Withania-root chemoinformatics, wherein withanolide B …
Number of citations: 110 onlinelibrary.wiley.com

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